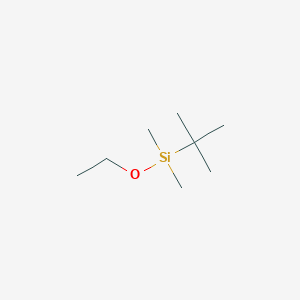

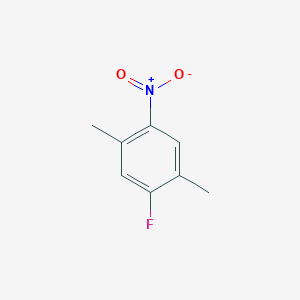

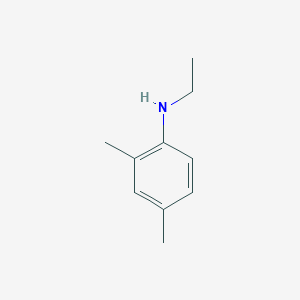

![molecular formula C18H35N3O4 B3109596 Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate CAS No. 174137-97-4](/img/structure/B3109596.png)

Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate

Vue d'ensemble

Description

“Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate” is a complex organic compound. It has a molecular formula of C12H23NO4 and a molecular weight of 245.315 . It is a derivative of N-Boc piperazine .

Synthesis Analysis

The synthesis of a similar compound, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction was performed under mild conditions at 60 °C overnight using tetrahydrofuran as solvent .Molecular Structure Analysis

The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported . The title compound crystallizes from a petroleum ether/ethyl acetate mixture in the monoclinic space group P 2 1 /c with four molecules in the unit cell . Bond lengths and angles of this piperazine-carboxylate are typical .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Research on analogs of triazolyl-indole bearing alkylsulfanyl moieties, such as tert-butyl and ethyl 2-((4-amino-5-(1H-indol-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate, involves synthesis and structural confirmation using techniques like X-ray diffraction and NMR spectroscopy. These compounds exhibit significant molecular interactions and polar characteristics, indicating their potential for diverse chemical applications (Boraei et al., 2021).

Molecular Structure Elucidation

- The crystal and molecular structure of compounds such as tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been reported, showcasing the utility of structural elucidation in understanding compound properties and potential reactivity (Mamat, Flemming, & Köckerling, 2012).

Fungicidal Activity

- The synthesis of novel compounds, like 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole, demonstrates the potential for developing new fungicides. This highlights the relevance of such chemical structures in agricultural research and the development of plant protection agents (Mao, Song, & Shi, 2013).

Environmental Chemistry

- Research on the efficiency of different solvents like ethyl acetate for extracting organic halogens from contaminated samples underscores the importance of chemical compounds in environmental monitoring and pollution assessment (Reemtsma & Jekel, 1996).

Polymerization Studies

- The use of di-tert-butyl peroxide as an initiator for polymerization, as well as the study of tert-butyl esters as potential reversible chain transfer agents, reveals the role of such compounds in polymer science, offering insights into polymer synthesis and modification techniques (Allen & Bevington, 1961); (Hotta, Kanazawa, & Aoshima, 2020).

Synthetic Organic Chemistry

- The development and synthesis of diverse organic molecules, including those with complex ring systems or functional groups, showcase the broad applicability of tert-butyl and similar groups in facilitating synthetic transformations and creating novel chemical entities (Iuchi, Obora, & Ishii, 2010).

Orientations Futures

Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . Due to their easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery . Therefore, “Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate” and similar compounds may have potential applications in the development of new drugs.

Mécanisme D'action

Target of Action

Similar compounds, such as piperazine derivatives, have been found to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

It is known that piperazine derivatives can interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Biochemical Pathways

Piperazine derivatives have been found to be involved in a wide range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, which could potentially influence the bioavailability of the compound .

Result of Action

Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Analyse Biochimique

Biochemical Properties

Tert-butyl 2-[4-(2-tert-butoxy-2-oxo-ethyl)-1,4,7-triazonan-1-yl]acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. The compound is known to interact with enzymes such as histone deacetylases (HDACs) and proteases. These interactions are primarily mediated through the piperazine ring, which can form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes. The compound’s ability to inhibit HDACs makes it a potential candidate for therapeutic applications, particularly in the treatment of cancer and other diseases where epigenetic regulation is crucial .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression profiles. Additionally, it can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes such as HDACs and proteases, preventing their normal function. This binding is facilitated by the piperazine ring, which can form multiple interactions with the enzyme’s active site residues. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while at higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic potential of the compound while minimizing its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting the overall metabolic flux within the cell. The compound’s impact on metabolite levels can have downstream effects on cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, and once inside, it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of the compound within specific tissues can influence its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences within the compound can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, the compound can be localized to other organelles such as the mitochondria, where it can impact cellular metabolism .

Propriétés

IUPAC Name |

tert-butyl 2-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O4/c1-17(2,3)24-15(22)13-20-9-7-19-8-10-21(12-11-20)14-16(23)25-18(4,5)6/h19H,7-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGBCHRKKXTZOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CC1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

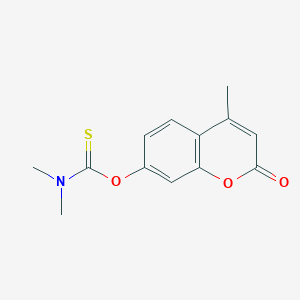

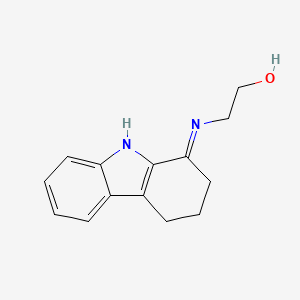

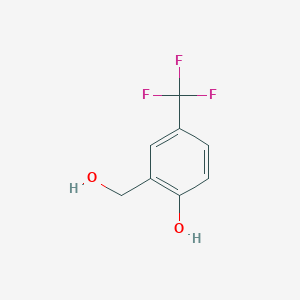

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)